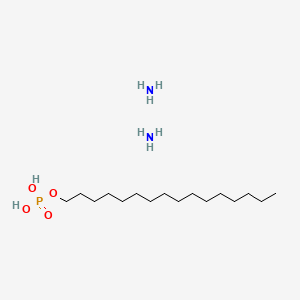

Diammonium hexadecyl phosphate

Description

Diammonium hexadecyl phosphate (CAS No. 65122-25-0, EC No. 265-485-5) is an organophosphate compound characterized by a 16-carbon alkyl chain (hexadecyl group) bound to a phosphate moiety, with two ammonium counterions. Its molecular formula is C₁₆H₃₇N₂O₄P, and it is primarily utilized in industrial applications such as surfactants, lubricants, and specialty coatings due to its amphiphilic structure. Market analyses highlight its steady demand in sectors requiring stable emulsification and corrosion inhibition .

Properties

CAS No. |

65122-25-0 |

|---|---|

Molecular Formula |

C16H41N2O4P |

Molecular Weight |

356.48 g/mol |

IUPAC Name |

azane;hexadecyl dihydrogen phosphate |

InChI |

InChI=1S/C16H35O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);2*1H3 |

InChI Key |

SQYHYNXCNFIANK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.N.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The general reaction is as follows: [ \text{C16H33OH} + \text{H3PO4} \rightarrow \text{C16H33O4P} ] [ \text{C16H33O4P} + 2 \text{NH3} \rightarrow (\text{C16H33O4P})2(\text{NH4})2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of hexadecyl alcohol to a reactor containing phosphoric acid under controlled temperature and agitation. The reaction mixture is then neutralized with ammonia gas, and the product is purified through filtration and drying processes.

Chemical Reactions Analysis

Hydrolysis Reactions

Diammonium hexadecyl phosphate undergoes hydrolysis under acidic or alkaline conditions, yielding phosphoric acid derivatives and hexadecanol. Key findings include:

-

Acidic Hydrolysis : In aqueous HCl (pH < 3), the phosphate ester bond cleaves, producing hexadecanol and phosphoric acid .

-

Alkaline Hydrolysis : In NaOH (pH > 10), the compound decomposes into sodium phosphate salts and hexadecanol .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1M HCl, 25°C | 1.2 × 10⁻⁴ | ~96 min |

| 0.1M NaOH, 25°C | 3.8 × 10⁻⁴ | ~30 min |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (70–120°C) : Loss of ammonia, forming monoammonium hexadecyl phosphate .

-

Stage 2 (155–200°C) : Further decomposition releases phosphorus oxides (POₓ) and hydrocarbon byproducts .

Decomposition Products :

| Temperature Range (°C) | Major Products | Minor Products |

|---|---|---|

| 70–120 | NH₃, (NH₄)H₂PO₄⁻C₁₆H₃₃ | H₂O |

| 155–200 | POₓ, C₁₆H₃₄, CO₂ | NH₃ residuals |

Neutralization Reactions

The ammonium groups react with strong bases (e.g., NaOH) to form disodium hexadecyl phosphate:

This reaction is critical in industrial processes for synthesizing surfactants .

Ion Exchange with Metal Salts

This compound participates in ion-exchange reactions with divalent cations (e.g., Ca²⁺, Pb²⁺), forming insoluble metal phosphates:

Reactivity in Emulsion Systems

As an anionic surfactant, the compound stabilizes oil-in-water emulsions via electrostatic interactions. Key studies show:

Photochemical Degradation

Under UV irradiation (λ = 254 nm), the hexadecyl chain undergoes oxidative cleavage, producing shorter-chain aldehydes and phosphate radicals .

Scientific Research Applications

Diammonium hexadecyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of diammonium hexadecyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with lipid bilayers and can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Diammonium Hexadecyl Phosphate and Analogues

Performance and Application Differences

- Alkyl Chain Length: this compound (C16) exhibits superior hydrophobic interactions compared to its tetradecyl (C14) counterpart, making it more effective in stabilizing nonpolar emulsions . Fluorinated derivatives, however, outperform both in extreme conditions due to fluorine’s electronegativity and thermal resilience .

- Ionic Character: The diammonium group in hexadecyl phosphate enhances water solubility versus non-ammonium variants like hexadecyl phosphate, which requires alkaline pH for dissolution .

- Fluorination Impact : Fluorinated hexadecyl phosphate derivatives demonstrate exceptional resistance to hydrolysis and oxidation but pose environmental risks due to bioaccumulation .

Toxicity and Environmental Profiles

- Low-Risk Compounds : Diammonium hydrogen phosphate and diammonium tetradecyl phosphate are classified as low-toxicity materials, with LD₅₀ values exceeding regulatory thresholds for industrial use .

- This compound’s toxicity data remain sparse, though its structural similarity to tetradecyl analogues suggests comparable safety .

Research and Market Trends

- Agricultural Sector : Diammonium hydrogen phosphate dominates fertilizer markets due to cost-effectiveness, while alkyl phosphates like hexadecyl variants are niche products for specialty crops .

- Industrial Demand : Fluorinated alkyl phosphates are growing in electronics and aerospace coatings, albeit with increasing regulatory scrutiny .

Q & A

Q. Methodological Insight :

- Parameterize root morphology metrics (root surface area, length) using image analysis tools like WinRHIZO.

- Measure phosphorus uptake efficiency via ICP-MS or colorimetric assays (e.g., molybdenum-blue method) .

How can conflicting dissolution kinetics data for DHDP in aqueous systems be resolved?

Advanced Research Question

Contradictions often arise from differences in temperature, stirring speed, or ionic strength. For example, gypsum dissolution in DAP solutions showed rate dependency on temperature (20–60°C) and agitation (100–500 rpm) .

Q. Methodological Approach :

- Conduct controlled experiments using a shrinkling core model to isolate variables.

- Validate with Arrhenius equation for temperature effects and computational fluid dynamics (CFD) for agitation impacts .

What characterization techniques are critical for verifying DHDP synthesis purity and structure?

Basic Research Question

- FTIR : Identify phosphate (P=O at ~1250 cm⁻¹) and ammonium (N–H at ~3150 cm⁻¹) functional groups.

- XRD : Confirm crystallinity and compare with reference patterns (e.g., JCPDS database).

- NMR : Use ³¹P NMR to detect phosphate environments and ¹H NMR for alkyl chain integrity .

Q. Advanced Application :

- Pair SEM-EDS with thermogravimetric analysis (TGA) to assess thermal stability and elemental composition .

How can DHDP be optimized as a controlled-release fertilizer to enhance phosphorus use efficiency (PUE)?

Advanced Research Question

Integrate DHDP with biodegradable polymer matrices (e.g., polylactic acid) or microbial extracts (e.g., Paecilomyces variotii) to delay hydrolysis. Field trials showed that controlled-release DAP formulations increased maize root surface area by 80% and PUE by 45% .

Q. Methodology :

- Use response surface methodology (RSM) to optimize polymer-to-DHDP ratios.

- Monitor soil pH and phosphorus leaching via ion chromatography over 3–6 growing seasons .

What safety protocols are essential for handling DHDP in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods with >100 ft/min face velocity to avoid aerosol exposure .

- PPE : Wear nitrile gloves (tested for chemical permeation), P1/P2 respirators, and safety goggles compliant with EN 166 standards .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How do researchers address batch-to-batch variability in DHDP synthesis?

Advanced Research Question

Variability often stems from inconsistent alkyl chain lengths or residual solvents.

Q. Quality Control Steps :

- Implement Design of Experiments (DoE) to standardize reaction parameters (e.g., pH, temperature).

- Use HPLC with evaporative light scattering detection (ELSD) to quantify hexadecyl chain homogeneity .

What statistical models are suitable for analyzing DHDP’s impact on soil microbiota?

Advanced Research Question

Apply multivariate analysis (PCA or PERMANOVA) to 16S rRNA sequencing data. For example, DAP application reduced microbial diversity in acidic soils but enhanced it in neutral pH soils.

Q. Methodology :

- Correlate DHDP dosage with Shannon diversity indices and functional gene markers (e.g., phoA for phosphatase activity) .

How can DHDP’s stability in storage be tested under varying environmental conditions?

Basic Research Question

Q. Advanced Insight :

- Use molecular dynamics simulations to predict hygroscopicity and shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.